Gsk-J4

Beschreibung

a JMJD3 inhibitor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

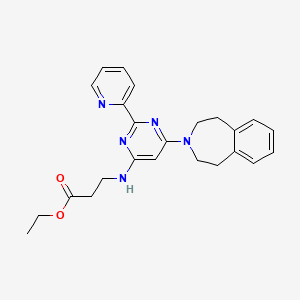

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 |

Source

|

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373423-53-0 |

Source

|

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK-J4 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4, a selective, cell-permeable small molecule inhibitor, has emerged as a promising anti-cancer agent. Its primary mechanism of action revolves around the inhibition of the H3K27me3 demethylases, KDM6A (UTX) and KDM6B (JMJD3). This inhibition leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. The subsequent alteration in the epigenetic landscape of cancer cells triggers a cascade of events, including the modulation of critical signaling pathways, ultimately leading to anti-neoplastic effects such as apoptosis, cell cycle arrest, and the suppression of cancer stem cell populations. This technical guide provides a comprehensive overview of the molecular mechanisms of GSK-J4 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Molecular Target and Epigenetic Consequences

GSK-J4 is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the methyl groups from H3K27me3, a repressive histone mark. By inhibiting KDM6A and KDM6B, GSK-J4 effectively increases the cellular levels of H3K27me3. This epigenetic modification is associated with gene silencing, and its accumulation leads to the repression of various oncogenic gene expression programs.[1]

Key Anti-Cancer Effects and Quantitative Data

The inhibition of KDM6A/B by GSK-J4 translates into several observable anti-cancer effects across a wide range of cancer types. These effects are often dose-dependent and vary between different cancer cell lines.

Inhibition of Cell Proliferation

GSK-J4 has been shown to significantly inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |

| Retinoblastoma | Y79 | 0.68 | 48 hours | [2] |

| Retinoblastoma | WERI-Rb1 | 2.15 | 48 hours | [2] |

| Prostate Cancer | PC3 | 1.213 | Not Specified | [3] |

| Prostate Cancer | C42B | 0.7166 | Not Specified | [3] |

| Acute Myeloid Leukemia | KG-1 | 2.84 | 72 hours | [4] |

| Acute Myeloid Leukemia | KG-1a | 3.05 | 72 hours | [4] |

| Acute Myeloid Leukemia | Kasumi-1 | 5.52 | 72 hours | [4] |

Induction of Apoptosis

A key mechanism of GSK-J4's anti-cancer activity is the induction of programmed cell death, or apoptosis.

| Cancer Type | Cell Line | GSK-J4 Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |

| Acute Myeloid Leukemia | KG-1a | 4 | 48 hours | ~20% | [5] |

| Acute Myeloid Leukemia | KG-1a | 8 | 48 hours | ~35% | [5] |

| Lung Adenocarcinoma | H23 | 10 | 48 hours | ~25% (Annexin V+) | [6] |

| B-cell Precursor ALL | Patient-derived | 10 | 48 hours | Median increase of 59.6% | [7] |

Cell Cycle Arrest

GSK-J4 can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can vary depending on the cancer type and cell line.

| Cancer Type | Cell Line | GSK-J4 Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Reference |

| Retinoblastoma | Y79 | 0.8 | 48 hours | Increase in G2/M phase | [2] |

| Retinoblastoma | WERI-Rb1 | 2.4 | 48 hours | Increase in G2/M phase | [2] |

| Acute Myeloid Leukemia | KG-1a | 8 | 48 hours | S phase arrest | [5] |

| Acute Myeloid Leukemia | Kasumi-1 | 5.5 | 24 hours | G0/G1 phase arrest | [4] |

| Lung Adenocarcinoma | H23 | 10 | 24 hours | G1 arrest | [6] |

Signaling Pathways Modulated by GSK-J4

The anti-cancer effects of GSK-J4 are mediated through the modulation of several key signaling pathways.

The PI3K/AKT/NF-κB Pathway

In several cancers, including retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway contributes to the pro-apoptotic and anti-proliferative effects of GSK-J4.

Caption: GSK-J4 inhibits KDM6A/B, leading to increased H3K27me3 and subsequent repression of the PI3K/AKT/NF-κB pathway.

Endoplasmic Reticulum (ER) Stress Pathway

GSK-J4 has been observed to induce ER stress in some cancer cells, such as acute myeloid leukemia.[5] This is characterized by the upregulation of ER stress markers like GRP78 and ATF4. Prolonged ER stress can trigger apoptosis.

Caption: GSK-J4-mediated inhibition of KDM6A/B can lead to ER stress, contributing to apoptosis.

Downregulation of c-MYC and Cell Cycle Regulators

In prostate cancer, GSK-J4 has been shown to decrease the expression of the oncoprotein c-MYC and its target gene, Cyclin D1 (CCND1).[8] This leads to the dephosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S cell cycle checkpoint, ultimately causing cell cycle arrest.

Caption: GSK-J4 inhibits KDM6B, leading to downregulation of c-MYC, Cyclin D1, and pRb, resulting in cell cycle arrest.

Off-Target Effects

While GSK-J4 is a selective inhibitor of KDM6A and KDM6B, some studies have suggested potential off-target effects, particularly at higher concentrations. It has been reported to inhibit other JmjC domain-containing histone demethylases, such as members of the KDM5 and KDM4 families, in in-vitro assays.[9] Researchers should consider these potential off-target effects when interpreting experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GSK-J4 on cancer cells.

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of GSK-J4 on cell proliferation and to calculate IC50 values.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

GSK-J4 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of GSK-J4 in complete medium.

-

Remove the old medium from the wells and add 100 µL of the GSK-J4 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

-

Materials:

-

Cancer cells treated with GSK-J4 or vehicle control

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (including floating and adherent cells) after treatment with GSK-J4.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]

-

Materials:

-

Cancer cells treated with GSK-J4 or vehicle control

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples on a flow cytometer.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as H3K27me3, components of signaling pathways, and cell cycle regulators.

-

Materials:

-

Cancer cells treated with GSK-J4 or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-c-MYC, anti-Cyclin D1, anti-pRb, anti-GRP78, anti-ATF4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total H3).

-

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.[19][20][21][22][23]

-

Materials:

-

Cancer cell lines

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

GSK-J4

-

-

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing different concentrations of GSK-J4 or vehicle control.

-

Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (typically >50 µm in diameter) per well.

-

Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.

-

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells in response to a chemoattractant.[24][25][26]

-

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

GSK-J4

-

Cotton swabs

-

Crystal violet staining solution

-

-

Procedure:

-

Pre-treat cancer cells with GSK-J4 or vehicle control for the desired time.

-

Resuspend the cells in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Seed the pre-treated cells in the upper chamber of the transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Conclusion

GSK-J4 represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit KDM6A/B demethylases, leading to an increase in H3K27me3 levels, results in the modulation of multiple oncogenic signaling pathways. This ultimately culminates in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The in-depth understanding of its mechanism of action, supported by robust experimental data and protocols, is crucial for its further development and potential clinical application in cancer therapy. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in the field of cancer epigenetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. igbmc.fr [igbmc.fr]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. Protocols [moorescancercenter.ucsd.edu]

- 19. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Transwell Migration Assay | Thermo Fisher Scientific - ES [thermofisher.com]

- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Core Target of GSK-J4: A Technical Guide to the Inhibition of KDM6 Histone Demethylases

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and cell-permeable small molecule inhibitor that has garnered significant attention in the fields of epigenetics and drug discovery. Its primary mechanism of action revolves around the specific inhibition of two key histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are critical regulators of gene expression, playing a pivotal role in removing the repressive trimethylation and dimethylation marks from lysine 27 on histone H3 (H3K27me3/me2). By inhibiting these demethylases, GSK-J4 effectively increases the global levels of H3K27me3, a mark associated with gene silencing.[4][5] This targeted epigenetic modulation makes GSK-J4 a valuable tool for studying the biological roles of KDM6 enzymes and a promising therapeutic candidate for various diseases, including cancer and inflammatory disorders.[1][4]

Primary Molecular Targets

GSK-J4 functions as a dual inhibitor, targeting the catalytic activity of both JMJD3/KDM6B and UTX/KDM6A.[1][2][3] These enzymes belong to the Jumonji C (JmjC) domain-containing family of histone demethylases, which utilize iron (Fe2+) and α-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. The inhibitory action of GSK-J4 is competitive with the α-ketoglutarate cofactor, binding to the active site of the enzymes and preventing their demethylase activity. GSK-J4 is the ethyl ester prodrug of GSK-J1, which is the active form of the inhibitor.[3]

Quantitative Inhibitory Activity

The potency of GSK-J4 against its primary targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting KDM6A and KDM6B.

| Target | IC50 (μM) | Cell/Assay Type | Reference |

| JMJD3/KDM6B | 8.6 | Biochemical Assay | [2][3] |

| UTX/KDM6A | 6.6 | Biochemical Assay | [2][3] |

Mechanism of Action: Signaling Pathway

The primary signaling pathway affected by GSK-J4 is the regulation of histone H3K27 methylation, a key epigenetic modification that influences gene expression.

Caption: Mechanism of GSK-J4 action on H3K27 methylation.

Inhibition of JMJD3/KDM6B and UTX/KDM6A by GSK-J4 leads to the accumulation of the H3K27me3 repressive mark at the promoter regions of target genes.[4][6] This, in turn, results in the silencing of gene expression. The specific genes affected by this epigenetic reprogramming are cell-type and context-dependent, underlying the diverse biological effects of GSK-J4 in different disease models. For instance, in some cancers, GSK-J4-mediated silencing of oncogenes can lead to apoptosis and cell cycle arrest.[4]

Off-Target Effects and Other Considerations

While GSK-J4 is a potent inhibitor of KDM6A and KDM6B, some studies have reported potential off-target effects. It has been shown to inhibit TNF-α production with an IC50 of 9 μM in human primary macrophages.[1] There is also evidence suggesting that GSK-J4 may target the KDM5 family of H3K4me3 demethylases, although its potency against these enzymes is lower than for its primary targets.[7] More recent studies have also indicated that GSK-J4 can induce metal and stress responses in cells, potentially through chelation of zinc ions, which may contribute to its biological activity.[8] These potential off-target effects should be considered when interpreting experimental results.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of GSK-J4.

In Vitro Histone Demethylase Inhibition Assay

Objective: To determine the IC50 of GSK-J4 against purified KDM6A and KDM6B.

Methodology:

-

Recombinant human KDM6A or KDM6B is incubated with a biotinylated H3K27me3 peptide substrate in the presence of cofactors (Fe(II) and α-ketoglutarate) and varying concentrations of GSK-J4.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is quenched, and the level of the demethylated product is quantified using a suitable detection method, such as AlphaLISA® or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The percentage of inhibition is calculated for each GSK-J4 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of GSK-J4 with KDM6A/B in a cellular context.

Methodology:

-

Intact cells are treated with either vehicle control or GSK-J4.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble KDM6A/B remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

Binding of GSK-J4 to KDM6A/B is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing

Objective: To assess the effect of GSK-J4 on H3K27me3 levels at specific gene promoters.

Methodology:

-

Cells are treated with GSK-J4 or a vehicle control.

-

Chromatin is cross-linked with formaldehyde, and the cells are lysed.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.

-

The cross-links are reversed, and the DNA is purified.

-

The enrichment of specific gene promoters in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR) or on a genome-wide scale by next-generation sequencing (ChIP-seq).

Caption: General workflow for assessing GSK-J4 effects.

Conclusion

GSK-J4 is a well-characterized and widely used chemical probe that potently and selectively inhibits the KDM6 family of histone demethylases. Its ability to increase H3K27me3 levels provides a powerful tool to investigate the role of this critical epigenetic mark in health and disease. While researchers should be mindful of potential off-target effects, the extensive body of literature supports its primary mechanism of action and its utility in preclinical studies across various therapeutic areas. Further research and development of more specific KDM6 inhibitors, inspired by the pioneering work with GSK-J4, hold significant promise for the future of epigenetic-based therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv [biorxiv.org]

The Role of GSK-J4 in Histone H3K27 Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J4 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for the removal of methyl groups from lysine 27 of histone H3 (H3K27), a critical epigenetic mark associated with transcriptional repression. By inhibiting KDM6A and KDM6B, GSK-J4 leads to an increase in the global levels of di- and tri-methylated H3K27 (H3K27me2/me3), resulting in the silencing of target gene expression. This modulation of the epigenetic landscape has profound effects on various cellular processes, including cell cycle progression, apoptosis, and inflammation, making GSK-J4 a valuable tool for research and a potential therapeutic agent in oncology and inflammatory diseases. This guide provides an in-depth overview of GSK-J4's mechanism of action, its effects on cellular signaling, and detailed protocols for its use in experimental settings.

Core Mechanism: Inhibition of H3K27 Demethylation

GSK-J4 is the ethyl ester prodrug of GSK-J1.[1] Once inside the cell, esterases hydrolyze GSK-J4 to its active form, GSK-J1, which is otherwise cell-impermeable.[1] GSK-J1 acts as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) binding site of KDM6A and KDM6B, essential co-factors for their demethylase activity.[2] This inhibition prevents the demethylation of H3K27me3 and H3K27me2, leading to the accumulation of these repressive marks at the promoter regions of target genes and subsequent transcriptional silencing.[2]

Quantitative Data on GSK-J4 Activity

The inhibitory potency of GSK-J4 has been characterized across various demethylases and cellular contexts. The following tables summarize key quantitative data from the literature.

| Target Demethylase | IC50 (μM) | Assay Type | Reference |

| KDM6B (JMJD3) | 8.6 | AlphaLISA | [3] |

| KDM6A (UTX) | 6.6 | AlphaLISA | [3] |

| KDM5B | Similar potency to KDM6A/B | Cell-based | |

| KDM4C | Similar potency to KDM6A/B | Cell-based | |

| TNF-α production | 9 | LPS-stimulated macrophages | [4] |

Table 1: Inhibitory Concentration (IC50) of GSK-J4 against Histone Demethylases and Cellular Processes. This table provides a summary of the reported IC50 values for GSK-J4 against its primary targets, KDM6A and KDM6B, as well as its functional effect on TNF-α production.

| Cell Line | Cancer/Disease Type | IC50 (μM) | Effect | Reference |

| KG-1 | Acute Myeloid Leukemia | 2.84 | Inhibition of proliferation | [5] |

| KG-1a | Acute Myeloid Leukemia | 3.05 | Inhibition of proliferation | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 5.52 | Inhibition of proliferation | [5] |

| THP-1 | Acute Myeloid Leukemia | >20 | Inhibition of proliferation | [5] |

| PC3 | Prostate Cancer | ~20 (ED50) | Reduction of proliferation | [6] |

| CWR22Rv-1 | Prostate Cancer | ~4 (ED50) | Reduction of proliferation | [6] |

| R1-D567 | Prostate Cancer | ~6 (ED50) | Reduction of proliferation | [6] |

| Y79 | Retinoblastoma | Not specified | Inhibition of proliferation | [3] |

| WERI-Rb1 | Retinoblastoma | Not specified | Inhibition of proliferation | [3] |

Table 2: Cellular Effects of GSK-J4 in Various Disease Models. This table summarizes the effective concentrations of GSK-J4 that inhibit proliferation in different cancer cell lines.

Signaling Pathways Modulated by GSK-J4

The inhibition of H3K27 demethylation by GSK-J4 has significant downstream consequences on multiple signaling pathways critical for cell fate and function.

NF-κB Signaling Pathway

GSK-J4 has been shown to suppress the NF-κB signaling pathway. By increasing H3K27me3 at the promoter regions of NF-κB target genes, GSK-J4 can reduce their expression. This includes a reduction in the protein levels of the RELA (p65) subunit and impairment of its nuclear localization, a key step in NF-κB activation.[7] This mechanism is particularly relevant in inflammatory conditions and certain cancers where NF-κB is constitutively active.

Caption: GSK-J4 inhibits KDM6A/B, increasing H3K27me3 and repressing NF-κB signaling.

PI3K/AKT Signaling Pathway

In some cancer models, such as retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[3] The precise mechanism by which increased H3K27me3 levels impact this pathway is an area of active investigation but may involve the epigenetic silencing of key components of the pathway or its upstream activators.

Caption: GSK-J4 may suppress the PI3K/AKT pathway via epigenetic silencing.

Ferroptosis Pathway

A novel role for GSK-J4 has been identified in the regulation of ferroptosis, a form of iron-dependent programmed cell death. In cardiomyocytes, GSK-J4 was found to preserve H3K27me3 levels, leading to the suppression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) transcription.[8] ACSL4 is a key enzyme in the biosynthesis of polyunsaturated fatty acids that are substrates for lipid peroxidation, a hallmark of ferroptosis.[9][10] By downregulating ACSL4, GSK-J4 reduces lipid peroxidation and protects cells from ferroptotic death.

Caption: GSK-J4 inhibits ferroptosis by suppressing ACSL4 expression.

Experimental Protocols

The following are detailed methodologies for key experiments involving GSK-J4.

Cell Treatment and Viability Assay

This protocol describes a general procedure for treating cultured cells with GSK-J4 and assessing cell viability using a CCK-8 assay.

Caption: Workflow for assessing cell viability after GSK-J4 treatment.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[8]

-

GSK-J4 Preparation: Prepare a stock solution of GSK-J4 in DMSO. On the day of the experiment, prepare serial dilutions of GSK-J4 in complete culture medium to the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared GSK-J4 dilutions or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assay (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.

Western Blot for H3K27me3

This protocol outlines the steps for detecting changes in global H3K27me3 levels following GSK-J4 treatment.

Protocol:

-

Cell Lysis: After treatment with GSK-J4, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[11] Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 (e.g., 1:1000 dilution) as a loading control.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol provides a detailed procedure for performing ChIP followed by quantitative PCR to assess the enrichment of H3K27me3 at specific gene promoters.

Caption: Step-by-step workflow for Chromatin Immunoprecipitation followed by qPCR.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with GSK-J4 or vehicle as desired. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[4]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris.[4]

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Take an aliquot of the pre-cleared chromatin as the "input" control.

-

Incubate the remaining chromatin overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG antibody.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific promoter regions of interest. Use the input DNA to generate a standard curve.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA and normalize to the IgG control.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GSK-J4 in a mouse xenograft model.[13][14]

Protocol:

-

Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1-5 x 10^6 cells) into immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

GSK-J4 Administration:

-

Prepare GSK-J4 for injection. A common formulation is to dissolve GSK-J4 in DMSO and then dilute it in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or corn oil.[4]

-

Administer GSK-J4 via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 50 mg/kg daily for 10 days).[13] The control group receives vehicle injections.

-

-

Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or molecular analysis (e.g., Western blot for H3K27me3).

Conclusion

GSK-J4 is a powerful and specific tool for investigating the role of H3K27 demethylation in a wide range of biological processes. Its ability to modulate the epigenetic landscape and influence key signaling pathways has established it as a valuable compound in both basic research and preclinical studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of GSK-J4 in the laboratory and to support further exploration of its therapeutic potential. As our understanding of the epigenetic regulation of disease continues to grow, inhibitors like GSK-J4 will undoubtedly play a crucial role in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 6. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating GSK-J4 in Inflammatory Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of GSK-J4, a potent and selective inhibitor of histone H3K27 demethylases, in modulating inflammatory response pathways. By elucidating its mechanism of action, impact on key immune cells, and effects on critical signaling cascades, this document serves as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Epigenetic Reprogramming of Inflammatory Genes

GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1. Its primary mechanism of action is the competitive inhibition of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3), a modification associated with transcriptional repression. By inhibiting KDM6A/B, GSK-J4 effectively increases the levels of the repressive H3K27me3 mark on the promoters of various genes, leading to the silencing of their expression.[1][2][3]

In the context of inflammation, many pro-inflammatory genes are under the regulatory control of KDM6A/B. Upon inflammatory stimuli, the expression and activity of these demethylases increase, leading to the removal of the repressive H3K27me3 mark and subsequent transcription of inflammatory mediators. GSK-J4 counteracts this process, thereby exerting its anti-inflammatory effects.

Quantitative Effects of GSK-J4 on Inflammatory Mediators

GSK-J4 has been demonstrated to significantly reduce the production of a wide array of pro-inflammatory cytokines and modulate the expression of key cell surface molecules involved in the immune response. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by GSK-J4

| Cell Type | Stimulant | Cytokine | GSK-J4 Concentration | Inhibition | Reference |

| Human Primary Macrophages | LPS | TNF-α | 9 µM | IC50 | [4] |

| Human Primary Macrophages | LPS | TNF-α | 30 µM | Significant Reduction | [4] |

| Human Primary Macrophages | LPS | IL-6 | 30 µM | Significant Reduction | [4] |

| Murine Dendritic Cells | LPS | IL-6 | 25 nM | Strong Inhibition | [1][5] |

| Murine Dendritic Cells | LPS | IFN-γ | 25 nM | Strong Inhibition | [1][5] |

| Murine Dendritic Cells | LPS | TNF-α | 25 nM | Strong Inhibition | [1][5] |

| Murine BMDMs | LPS | TNF-α | Not Specified | Significant Reduction | [6] |

| Murine BMDMs | LPS | IL-12b | Not Specified | Significant Reduction | [6] |

| Murine BMDMs | LPS | IL-1β | Not Specified | Significant Reduction | [6] |

| Human THP-1 cells | PMA + LPS | IL-6 | Not Specified | Significant Reduction | [6] |

| Human THP-1 cells | PMA + LPS | TNF-α | Not Specified | Significant Reduction | [6] |

| Human THP-1 cells | PMA + LPS | IL-1β | Not Specified | Significant Reduction | [6] |

| Human THP-1 cells | PMA + LPS | IL-12b | Not Specified | Significant Reduction | [6] |

Table 2: Modulation of Cell Surface Markers on Dendritic Cells by GSK-J4

| Cell Type | Treatment | Marker | GSK-J4 Concentration | Effect | Reference |

| Murine Dendritic Cells | LPS | CD80 | 25 nM | Reduced Expression | [1][5] |

| Murine Dendritic Cells | LPS | CD86 | 25 nM | Reduced Expression | [1][5] |

| Murine Dendritic Cells | Untreated/LPS | CD103 | 25 nM | Increased Expression | [1][5] |

| Murine Dendritic Cells | Untreated/LPS | TGF-β1 | 25 nM | Increased Expression | [1][5] |

Impact on Key Inflammatory Signaling Pathways

GSK-J4's influence extends to critical signaling pathways that orchestrate the inflammatory response, most notably the NF-κB pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have shown that GSK-J4 can attenuate NF-κB signaling.[7] This is, in part, an indirect effect of the increased H3K27me3 on the promoters of NF-κB target genes. Additionally, some evidence suggests that GSK-J4 can reduce the protein levels of the RELA (p65) subunit of NF-κB and impair its nuclear localization.[7]

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity. While the direct effects of GSK-J4 on STAT3 phosphorylation and activity are not as extensively documented as its impact on NF-κB, there is evidence of crosstalk. For instance, STAT3 and JMJD3 signaling have been shown to be involved in macrophage death.[3] Given that many cytokines that signal through the JAK/STAT pathway are themselves regulated by GSK-J4 (e.g., IL-6), it is plausible that GSK-J4 indirectly modulates STAT3 activity by altering the cytokine milieu. Further research is warranted to fully elucidate the direct and indirect effects of GSK-J4 on the JAK/STAT pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Tolerogenic Dendritic Cells (DCs)

This protocol describes the generation of bone marrow-derived DCs and their treatment with GSK-J4 to induce a tolerogenic phenotype.

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

GSK-J4 (dissolved in DMSO)

-

Lipopolysaccharide (LPS) (100 ng/mL)

-

Flow cytometry antibodies: anti-CD11c, anti-CD80, anti-CD86, anti-CD103

-

ELISA kits for IL-6, IFN-γ, TNF-α, and TGF-β1

Procedure:

-

DC Generation: Culture bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6-8 days. Non-adherent and loosely adherent cells are harvested as immature DCs.

-

GSK-J4 Treatment: Plate immature DCs at 1 x 10^6 cells/mL. Treat with desired concentrations of GSK-J4 (e.g., 10 nM, 25 nM) or vehicle (DMSO) for 16 hours.

-

Maturation (Optional): For some experiments, stimulate the DCs with LPS (100 ng/mL) for the final 24 hours of culture to induce maturation.

-

Analysis of Surface Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and CD103. Analyze by flow cytometry.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, IFN-γ, TNF-α, and TGF-β1 using ELISA kits.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Role of STAT3 in the pathogenesis of Inflammatory Bowel Disease - Prema Robinson [grantome.com]

- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchers.uss.cl [researchers.uss.cl]

- 6. researchgate.net [researchgate.net]

- 7. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J4: A Technical Guide to Investigating Epigenetic Regulation in Neurodevelopment

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK-J4, a potent and selective small molecule inhibitor, and its application in the study of epigenetic regulation during neurodevelopment. GSK-J4 has emerged as a critical chemical probe for elucidating the role of histone demethylases in controlling gene expression programs that govern neural stem cell differentiation, proliferation, and cell fate determination.

Core Concepts: GSK-J4 and H3K27me3 in Neurodevelopment

GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Inside the cell, it is rapidly hydrolyzed into its active form, GSK-J1, which is a potent, dual inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[2][3] These enzymes are responsible for removing the di- and tri-methylation marks (me2/me3) from lysine 27 on histone H3 (H3K27).[2][4]

The H3K27me3 mark is a key repressive epigenetic modification, generally associated with gene silencing.[4] During neurodevelopment, the dynamic regulation of H3K27me3 levels is crucial for orchestrating the precise temporal and spatial expression of genes that drive the transition from pluripotent stem cells to differentiated neurons.[5] By inhibiting KDM6A and KDM6B, GSK-J4 effectively increases the global levels of H3K27me3, thereby providing a powerful tool to probe the functional consequences of this epigenetic mark in various neurodevelopmental processes.[6]

Mechanism of Action of GSK-J4

GSK-J4's utility in neurodevelopmental research stems from its ability to modulate the epigenetic landscape. The inhibition of KDM6A/B by the active form, GSK-J1, prevents the removal of the repressive H3K27me3 mark from the promoter and enhancer regions of target genes. This leads to a more condensed chromatin state and subsequent transcriptional repression of genes that are critical for maintaining a proliferative or undifferentiated state, thereby influencing neuronal differentiation and lineage commitment.

References

- 1. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]

A Technical Guide to the Preliminary Studies of GSK-J4 in Autoimmune Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant area of unmet medical need. Recent research has focused on epigenetic modifications as key regulators of immune cell function and inflammatory pathways. This document provides a technical overview of the preliminary preclinical research on GSK-J4, a selective, cell-permeable small molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX/KDM6A) histone demethylases. These enzymes are responsible for removing the repressive H3K27me3 histone mark. By inhibiting their activity, GSK-J4 effectively increases H3K27me3 levels, leading to the transcriptional repression of pro-inflammatory genes. This guide summarizes the mechanism of action, key quantitative findings from in vitro and in vivo models of various autoimmune diseases, detailed experimental protocols, and the core signaling pathways involved.

Core Mechanism of Action

GSK-J4 is an ethyl ester prodrug that readily crosses the cell membrane and is hydrolyzed into its active form, GSK-J1.[1] Its primary targets are the KDM6 subfamily of histone demethylases, JMJD3 and UTX. These enzymes specifically demethylate tri- and di-methylated lysine 27 on histone H3 (H3K27me3/me2), a mark associated with transcriptional repression.

In the context of autoimmunity, inflammatory stimuli often induce the expression of JMJD3, which then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes (e.g., cytokines, chemokines).[2] This epigenetic alteration facilitates gene transcription, driving the inflammatory cascade. GSK-J4 intervenes by inhibiting JMJD3 and UTX, thereby maintaining or increasing H3K27me3 levels at these gene loci, which suppresses their expression and dampens the inflammatory response.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of GSK-J4.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Type / Condition | Reference |

|---|---|---|---|

| IC50 (JMJD3/KDM6B) | 8.6 µM | Enzyme Assay | [4] |

| IC50 (UTX/KDM6A) | 6.6 µM | Enzyme Assay | [4] |

| IC50 (TNF-α Inhibition) | 9 µM | LPS-stimulated human primary macrophages | [1][4][5] |

| IC50 (Cell Viability, Y79) | 0.68 µM | Retinoblastoma Cells (48h) | [6] |

| IC50 (Cell Viability, WERI-Rb1) | 2.15 µM | Retinoblastoma Cells (48h) |[6] |

Table 2: In Vivo Efficacy in Autoimmune Models

| Autoimmune Model | Animal | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| EAE (MS Model) | C57BL/6 Mice | 0.5 mg/kg, i.p., daily | Ameliorated disease severity, delayed onset | [4][7] |

| CIA (RA Model) | DBA/1 Mice | Not Specified | Relieved arthritis symptoms, reduced IL-6 | [3][8] |

| DSS-induced Colitis | C57BL/6 Mice | Not Specified | Attenuated colitis, reduced inflammatory infiltrate | [9] |

| R848-induced Lupus | Balb/c Mice | 1 mg/kg, i.p., 3x/week | Reduced autoantibodies, ISG expression, and kidney pathology | [10] |

| Diabetic Kidney Disease | db/db Mice | 10 mg/kg, i.p., 3x/week | Attenuated kidney disease development |[4] |

Preclinical Evidence in Specific Autoimmune Diseases

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

In the EAE mouse model, GSK-J4 administration significantly ameliorates disease severity.[2][11][12] The primary mechanism is attributed to its effect on dendritic cells (DCs). GSK-J4 promotes a tolerogenic DC phenotype characterized by:

-

Reduced expression of co-stimulatory molecules (CD80/CD86).[2]

-

Increased expression of tolerogenic molecules like CD103 and TGF-β1.[2][7]

-

Decreased secretion of pro-inflammatory cytokines including IL-6, IFN-γ, and TNF.[2][7]

These tolerogenic DCs, in turn, enhance the generation, stability, and suppressive function of regulatory T cells (Tregs) without significantly affecting Th1 and Th17 cell populations.[2][7] Adoptive transfer of GSK-J4-treated DCs into EAE mice was sufficient to reduce the clinical manifestation of the disease.[2][11]

Rheumatoid Arthritis (RA)

In the Collagen-Induced Arthritis (CIA) mouse model, GSK-J4 has been shown to relieve RA symptoms.[3][8] The therapeutic effect is linked to the epigenetic regulation of pro-inflammatory cytokine transcription in macrophages.[3][13] Studies show that macrophages derived using GM-CSF, which are highly pro-inflammatory and prevalent in RA joints, have low basal levels of H3K27me3. GSK-J4 treatment enhances H3K27me3 levels at the promoters of key cytokine genes, notably IL6, suppressing their transcription.[3][8] This inhibition extends to other crucial cytokines like TNF-α and IL-1β, contributing to the overall reduction in inflammation and joint damage.[3][13]

Inflammatory Bowel Disease (IBD)

In DSS-induced models of colitis, GSK-J4 attenuates inflammation by acting on both innate and adaptive immune cells.[9] Similar to its role in EAE, GSK-J4 induces a tolerogenic phenotype in DCs.[9] A key mechanism identified in the gut is that GSK-J4 enhances the synthesis of retinoic acid (RA) in DCs by increasing activating epigenetic marks on the promoters of retinaldehyde dehydrogenase (raldh) enzymes.[9] This increase in RA production promotes the stability and gut-homing properties of Tregs, enhancing their suppressive function and helping to resolve mucosal inflammation.[9] GSK-J4 also directly reduces the production of TNF-α by macrophages.[9]

Systemic Lupus Erythematosus (SLE)

Preliminary studies in the context of SLE have focused on the characteristic overexpression of Interferon Stimulated Genes (ISGs). In monocytes from SLE patients, chronic exposure to IFN-α leads to epigenetic changes that sustain ISG expression. GSK-J4 has been shown to reverse this IFN-induced ISG expression in vitro.[10] In a resiquimod (R848)-induced mouse model of lupus, which is driven by TLR7/8 activation and a strong IFN signature, treatment with GSK-J4 reduced autoantibody production, systemic ISG expression, and ameliorated kidney pathology.[10]

Detailed Experimental Protocols

EAE Induction and In Vivo Treatment

-

Model: Experimental Autoimmune Encephalomyelitis (EAE).

-

Animals: C57BL/6 mice.

-

Induction: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (pMOG) in Complete Freund's Adjuvant (CFA).[7]

-

Co-adjuvant: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of Pertussis toxin.[7]

-

Treatment Protocol: GSK-J4 is administered daily via i.p. injection at a dose of 0.5 mg/kg, typically starting from day 1 to day 5 post-induction.[7]

-

Monitoring: Mice are weighed and scored daily for clinical signs of EAE based on a standardized 0-5 scale reflecting the degree of paralysis.

-

Endpoint Analysis: At the study endpoint, the central nervous system (CNS) is harvested to analyze inflammatory cell infiltration via flow cytometry or histology.

In Vitro Macrophage Cytokine Suppression Assay

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

-

Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with GSK-J4 (e.g., 4 µM) or vehicle (DMSO) for 1 hour.[14][15]

-

Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[14][15]

-

Incubation: Cells are incubated for a defined period (e.g., 2-24 hours) depending on the target analyte.

-

Analysis:

-

mRNA Expression: Supernatants are removed, and cells are lysed. RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA levels of cytokines like Tnf, Il6, and Il1b.[14]

-

Protein Secretion: Culture supernatants are collected, and cytokine protein levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-ketoglutarate-dependent KDM6 histone demethylases regulate Interferon Stimulated Gene expression in Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchers.uss.cl [researchers.uss.cl]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of GSK-J4

Introduction

GSK-J4 is a highly selective, cell-permeable small molecule that has emerged as a critical tool in the study of epigenetics and a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders. It functions as a potent dual inhibitor of the Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), and ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine-specific demethylase 6A (KDM6A).[1][2] These enzymes are histone demethylases responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a key repressive epigenetic modification. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of GSK-J4.

Discovery and Development

The development of GSK-J4 stemmed from the need for a cell-permeable tool to probe the function of H3K27 demethylases. The initial inhibitor, GSK-J1, is a potent and selective inhibitor of JMJD3 and UTX, with an IC50 of 60 nM in cell-free assays.[3][4] However, due to its polar carboxylate group, GSK-J1 has poor cell permeability, limiting its utility in cellular and in vivo studies.[5]

To overcome this limitation, GSK-J4 was developed as an ethyl ester derivative of GSK-J1.[3][6] This modification renders the molecule more lipophilic, allowing it to efficiently cross cell membranes. Once inside the cell, GSK-J4 acts as a prodrug and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[4][5][7] This innovative approach provides a robust method for achieving pharmacologically relevant intracellular concentrations of the active compound.

Mechanism of Action

GSK-J4 exerts its biological effects by inhibiting the catalytic activity of KDM6A (UTX) and KDM6B (JMJD3). These enzymes belong to the Jumonji C (JmjC) family of histone demethylases, which require iron (Fe2+) and α-ketoglutarate as cofactors to demethylate H3K27.[8] By inhibiting these "erasers" of histone methylation, GSK-J4 treatment leads to a global increase in the levels of the repressive H3K27me3 mark.[9][10]

The accumulation of H3K27me3 at the promoter regions of target genes leads to chromatin condensation and transcriptional repression.[11] This epigenetic reprogramming alters the expression of genes involved in numerous cellular processes, including inflammation, cell cycle control, apoptosis, and differentiation.[9][12] For instance, in human primary macrophages, GSK-J4 prevents the lipopolysaccharide (LPS)-induced loss of H3K27me3 at the TNFα transcription start site, thereby blocking its production.[3] In cardiomyocytes, GSK-J4 preserves H3K27me3 levels, which in turn suppresses the transcription of ACSL4, a key regulator of ferroptosis.[11][13]

Signaling Pathway Diagram

Caption: Mechanism of action of the prodrug GSK-J4.

Quantitative Data

The inhibitory activity of GSK-J4 and its active form, GSK-J1, has been quantified against various targets and in different cellular contexts. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Compound | Target Enzyme | Assay Type | IC50 | Citation |

| GSK-J1 | JMJD3/KDM6B | Cell-free | 60 nM | [3][4] |

| GSK-J4 | JMJD3/KDM6B | Cell-free | > 50 µM | [3][7] |

| GSK-J4 | JMJD3/KDM6B | Cellular | 8.6 µM | [2][14] |

| GSK-J4 | UTX/KDM6A | Cellular | 6.6 µM | [2][14] |

Table 2: Cellular Activity and Cytotoxicity

| Compound | Cell Line / Context | Effect Measured | IC50 / EC50 | Citation |

| GSK-J4 | Human Primary Macrophages | TNF-α Production | 9 µM | [1][2][6][7] |

| GSK-J4 | PC3 (Prostate Cancer) | Cell Viability | 1.21 µM | [15] |

| GSK-J4 | C42B (Prostate Cancer) | Cell Viability | 0.72 µM | [15] |

| GSK-J4 | Y79 (Retinoblastoma) | Cell Viability | 0.68 µM | [16] |

| GSK-J4 | WERI-Rb1 (Retinoblastoma) | Cell Viability | 2.15 µM | [16] |

| GSK-J4 | T. gondii | Parasite Inhibition | 2.37 µM | [8] |

| GSK-J4 | Human Foreskin Fibroblasts | Toxicity (TD50) | 34.6 µM | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize GSK-J4.

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol is adapted from descriptions of cell-free enzymatic assays.[3]

-

Reagents: Assay buffer (50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20), recombinant KDM6B enzyme, biotinylated H3K27me3 peptide substrate, α-ketoglutarate, L-Ascorbic Acid, Ferrous Ammonium Sulfate (FAS), GSK-J4/J1 diluted in DMSO.

-

Procedure: a. Add 5 µL of assay buffer containing the KDM6B enzyme to the wells of a 384-well proxiplate. b. Transfer 0.1 µL of titrated GSK-J1 or GSK-J4 compound dilutions to each well (final DMSO concentration of 1%). c. Pre-incubate the enzyme and compound for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated peptide, α-ketoglutarate, FAS, and L-Ascorbic Acid. e. Incubate for the desired reaction time at room temperature. f. Stop the reaction and detect the demethylated product using an AlphaLISA detection kit according to the manufacturer's instructions, which typically involves adding acceptor beads and a specific antibody against the demethylated product. g. Read the plate on an appropriate plate reader to determine IC50 values.

Workflow for In Vitro Demethylase Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK-J4 Hydrochloride | Histone Demethylase | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

GSK-J4: A Targeted Epigenetic Approach for the Treatment of Pediatric Brainstem Glioma

An In-depth Technical Guide

Executive Summary

Pediatric high-grade brainstem gliomas, particularly Diffuse Intrinsic Pontine Glioma (DIPG), are among the most devastating childhood cancers, with a median survival of less than one year.[1][2] The discovery of a recurrent, heterozygous mutation in histone H3 genes (most commonly H3.3K27M) in over 80% of DIPG cases has identified a key epigenetic driver of the disease.[3] This mutation leads to a global reduction in the repressive H3K27 trimethylation (H3K27me3) mark, causing widespread gene dysregulation and promoting tumorigenesis.[1][4] GSK-J4, a potent and selective small-molecule inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a promising therapeutic agent.[5][6] By blocking the removal of methyl groups from H3K27, GSK-J4 restores H3K27me3 levels, reverses the oncogenic gene expression program, and exhibits potent anti-tumor activity in preclinical models of DIPG.[7][8][9][10] This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental protocols related to GSK-J4 as a potential therapeutic for pediatric brainstem glioma.

The Epigenetic Landscape of DIPG and the Rationale for GSK-J4

The H3K27M mutation is a neomorphic mutation that profoundly alters the epigenetic landscape of DIPG cells. The mutant histone protein competitively inhibits the methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), the primary enzyme responsible for H3K27 methylation.[1][4] This results in a global loss of the H3K27me2 and H3K27me3 repressive marks, leading to the aberrant expression of genes that drive cell proliferation and tumor growth.[1]

The Jumonji-domain containing protein 3 (JMJD3) is a key histone demethylase that actively removes the methyl marks from H3K27.[7][11] In glioma, JMJD3 is often overexpressed compared to normal brain tissue.[12][13] This overexpression exacerbates the hypomethylated state initiated by the H3K27M mutation.

The therapeutic strategy, therefore, is to counteract this epigenetic state by inhibiting the demethylase activity. GSK-J4 is a specific inhibitor of JMJD3 and its homolog UTX.[5] By inhibiting these enzymes, GSK-J4 increases global H3K27me2 and H3K27me3 levels, effectively restoring the repressive chromatin state and silencing the oncogenic gene expression associated with H3K27M-mutant DIPG.[7][11][14] This targeted approach has shown specificity for H3K27M-mutant cells, with minimal effects on cells expressing wild-type histone H3.[14]

Preclinical Efficacy of GSK-J4

In Vitro Studies

GSK-J4 has demonstrated significant anti-tumor activity across a range of glioma cell lines, with particular potency against those harboring the H3K27M mutation.[8][11] Studies show that GSK-J4 treatment leads to a dose- and time-dependent inhibition of cell proliferation, induces apoptosis, and inhibits cell migration.[12][13] Notably, these effects are selective for glioma cells, with minimal impact observed on normal human brain microvascular endothelial cells (hCMEC).[12][13] The anti-proliferative effects are directly linked to the drug's mechanism, as treatment with GSK-J4 results in a marked increase in H3K27me3 levels within the cancer cells.[12]

Table 1: Summary of In Vitro Efficacy of GSK-J4 on Glioma Cells

| Cell Line | Type | Key Findings with GSK-J4 Treatment | Reference |

| SF8628, DIPG-007 | H3K27M DIPG | Decreased cell viability; Downregulation of DNA damage repair genes; Increased H3K27me3 levels. | [15][16] |

| U87, U251 | Glioblastoma (JMJD3 Overexpressed) | Dose- and time-dependent inhibition of proliferation; Induction of apoptosis; Inhibition of cell migration. | [12][13] |

| hCMEC | Normal Brain Endothelial | No obvious inhibition of proliferation or induction of apoptosis. | [12][13] |

| H3K27M-mutant cells | Pediatric Brainstem Glioma | Dose- and time-dependent growth inhibition; Increased apoptosis; Increased H3K27me2 and H3K27me3. | [14] |

In Vivo Studies

The anti-tumor activity of GSK-J4 has been validated in vivo using orthotopic patient-derived xenograft (PDX) models of DIPG.[11][17] Systemic administration of GSK-J4 in mice bearing H3K27M-mutant brainstem glioma xenografts resulted in reduced tumor growth, as measured by bioluminescence, and a significant extension of animal survival compared to vehicle-treated controls.[10][11][18] Immunohistochemical analysis of tumors from treated mice confirmed an increase in H3K27me3, a decrease in the proliferation marker Ki-67, and an increase in apoptosis as indicated by TUNEL staining.[10][15] These findings underscore the potential of GSK-J4 to cross the blood-brain barrier and exert its therapeutic effects within the brainstem.[14]

Table 2: Summary of In Vivo Efficacy of GSK-J4 in DIPG Xenograft Models

| Animal Model | Tumor Type | Treatment Regimen | Key Outcomes | Reference |

| Mice with SF7761 xenografts | H3.3K27M DIPG | GSK-J4 (details not specified) | Reduced tumor growth; Significantly extended animal survival. | [10] |

| Mice with SF8628 xenografts | H3.3K27M DIPG | GSK-J4 (details not specified) | Reduced tumor growth; Promoted tumor cell death; Significantly extended animal survival. | [10][11] |

| Mice with DIPG PDX | H3K27M DIPG | GSK-J4 (details not specified) | Delayed tumor progression; Prolonged animal survival. | [17] |

| Mice with DIPG xenografts | H3K27M DIPG | GSK-J4 + Radiation | Increased animal survival compared to either monotherapy. | [15][19] |

GSK-J4 in Combination Therapies

The therapeutic potential of GSK-J4 may be enhanced when used in combination with other anti-cancer agents, a strategy that could also permit the use of lower, less toxic doses of each drug.

-

With Panobinostat (HDAC Inhibitor): A synergistic effect has been observed when combining GSK-J4 with the histone deacetylase (HDAC) inhibitor panobinostat.[4][7] This combination therapy targets two distinct but complementary epigenetic pathways, leading to more profound anti-tumor activity against DIPG cells than either agent alone.[4][7]

-

With Radiation Therapy: Radiation is the current standard of care for DIPG, but its effects are palliative.[19] GSK-J4 has been shown to act as a potent radiosensitizer.[19][20] Mechanistically, GSK-J4 treatment downregulates the expression of genes involved in DNA double-strand break (DSB) repair and inhibits the homologous recombination repair pathway.[15][19] This leads to sustained, radiation-induced DNA damage (indicated by high levels of γH2AX and 53BP1), reduced clonogenic survival, and significantly increased survival in animal models treated with the combination compared to either monotherapy.[15][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of GSK-J4.

Cell Culture and Drug Preparation

-

Cell Lines: Human DIPG cell lines (e.g., SF8628, carrying the H3.3K27M mutation) and glioblastoma lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

GSK-J4 Preparation: GSK-J4 powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[21] Aliquots are stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control containing the equivalent concentration of DMSO is used in all experiments.[21]

Cell Viability Assay (CCK-8)

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-8,000 cells per well and allowed to adhere overnight.[22]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GSK-J4 or DMSO vehicle control.

-

Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).[22]

-

Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Quantification: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

-

Cell Preparation: Cells are seeded in 6-well plates and treated with GSK-J4 (e.g., 4 µM or 8 µM) or DMSO for 24-48 hours.[12]

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for H3K27me3

-

Protein Extraction: Cells are treated with GSK-J4 for a specified duration. Total protein or histone extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-